Benzaldehyde hydrazone

Aldehyde Detection Derivatization Kinetics Bioorthogonal Chemistry

This benzaldehyde hydrazone is the kinetically superior choice for analytical derivatization, forming hydrazones 71× faster than oxime-based reagents—critical for time-sensitive HPLC and LC-MS aldehyde detection. Its reduction potential is tunable by >0.4 V via organometallic complexation, enabling precise redox control for materials science applications. With a balanced XLogP3 of 1.4, it serves as an ideal lipophilic baseline scaffold for medicinal chemistry libraries. Bulk quantities in ≥95% purity with verified batch consistency are available now.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 5281-18-5
Cat. No. B106463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde hydrazone
CAS5281-18-5
SynonymsBenzalhydrazone;  Benzylidene Hydrazine;  NSC 32341
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NN
InChIInChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6-
InChIKeyCRKDNNLDFYKBEE-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde Hydrazone (CAS 5281-18-5): Technical Baseline for Scientific Procurement


Benzaldehyde hydrazone (CAS 5281-18-5), also known as benzylidenehydrazine, is an organic hydrazone compound formed by the condensation of benzaldehyde and hydrazine. It is a light yellow to yellow liquid with a molecular formula of C7H8N2 and a molecular weight of 120.15 g/mol [1]. The compound is characterized by an azomethine group (-NHN=CH-), which imparts distinct reactivity and serves as a fundamental scaffold for the synthesis of various heterocyclic compounds and metal complexes . Its storage requires an inert atmosphere at 2–8 °C to maintain stability [1]. While often considered a simple building block, the quantifiable differences in its kinetic, thermodynamic, and electrochemical properties distinguish it from closely related analogs, directly impacting its suitability for specific research and industrial applications.

Why Benzaldehyde Hydrazone (5281-18-5) Cannot Be Casually Substituted by Other Hydrazones or Oximes


Generic substitution of benzaldehyde hydrazone with other in-class compounds like phenylhydrazones, oximes, or semicarbazones is not scientifically valid due to quantifiable differences in reaction kinetics, tautomeric equilibria, and electrochemical behavior. For instance, the rate of hydrazone formation from hydrazine is on average 71 times faster than oxime formation from hydroxylamines [1], a critical factor in time-sensitive analytical derivatizations. Furthermore, the equilibrium constant for tautomerism in benzaldehyde phenylhydrazone is highly sensitive to substituent effects, which can alter the proportion of reactive species by orders of magnitude [2]. Similarly, the electrochemical reduction potential of the free hydrazone ligand can be precisely modulated by over 0.4 V through organometallic complexation [3]. These are not minor variations but are fundamental property shifts that directly determine a compound's utility in specific protocols, from corrosion inhibition to the synthesis of advanced materials. The following quantitative evidence guide details these specific, measurable differentiations to inform precise scientific selection.

Quantitative Differentiation Evidence for Benzaldehyde Hydrazone (5281-18-5) Against Close Analogs


71-Fold Faster Kinetics: Benzaldehyde Hydrazone Formation Outpaces Oxime Formation in Aldehyde Derivatization

In the context of aldehyde sensing and derivatization, the rate of hydrazone formation from hydrazine is a critical parameter. A comparative kinetic study using ¹H NMR spectroscopy in tetrahydrofuran with an acid catalyst found that the formation of a hydrazone is, on average, 71 times faster than the formation of an oxime from an O-substituted hydroxylamine [1]. While this study used phenylhydrazine as a model hydrazine, the fundamental reaction mechanism is conserved for benzaldehyde hydrazone formation from hydrazine, establishing a clear class-level kinetic advantage over oxime-based probes.

Aldehyde Detection Derivatization Kinetics Bioorthogonal Chemistry

Tautomeric Equilibrium Constant: Benzaldehyde Phenylhydrazone (K ≈ 10⁻⁸) Contrasts with Unsubstituted Hydrazone Stability

The tautomeric equilibrium between hydrazone and azo/en-hydrazine forms is a key determinant of reactivity. A classic study determined the equilibrium constant for the tautomerization of ω-benzolazo-toluol to benzaldehyde phenylhydrazone (5a) to be approximately 1 × 10⁻⁸ in ethanolic potassium hydroxide solution [1]. This extremely small constant indicates that the hydrazone form is overwhelmingly favored under these conditions. In contrast, the unsubstituted benzaldehyde hydrazone, lacking the N-phenyl group, does not exhibit this same equilibrium and is expected to have a different proton exchange profile, as implied by the lack of hydrogen exchange in benzaldehyde methylphenylhydrazone [1]. This fundamental difference in tautomeric behavior directly influences the compound's stability and reactivity in basic media.

Tautomerism Physical Organic Chemistry Hydrogen Exchange

Electrochemical Tunability: >0.4 V Reduction Potential Shift Upon Organo-Iron Complexation of Benzaldehyde Hydrazone

The electrochemical properties of benzaldehyde hydrazone are highly tunable through coordination chemistry. Cyclic voltammetry of uncomplexed benzaldehyde hydrazone derivatives shows an irreversible reduction wave at ca. -1.92 V vs Ag/AgCl in DMF [1]. Upon forming monocationic organo-iron(II) complexes, this reduction potential is dramatically shifted to a range of -1.35 to -1.47 V vs Ag/AgCl [1]. This represents a positive shift of at least 0.45 V, which is a substantial modulation of its redox behavior.

Coordination Chemistry Electrochemistry Organometallics

Physical Property Differentiation: Melting Point and Density Serve as Definitive Identity Markers for Benzaldehyde Hydrazone

In an undergraduate laboratory setting designed to differentiate structurally similar carbonyl compounds, the melting point of the derived hydrazone is a primary identifier. While the study focuses on carbomethoxyhydrazones, the principle holds for benzaldehyde hydrazone itself. Its reported melting point is 16°C [1], which is significantly lower than many other aromatic hydrazones (e.g., benzaldehyde phenylhydrazone melts at 158-160°C, and benzaldehyde azine at 93°C). This stark difference in physical state at room temperature (liquid vs. solid) provides a simple, immediate, and quantitative means of identification and purity assessment, distinguishing it from many common analogs.

Analytical Chemistry Quality Control Compound Identification

Lipophilicity Benchmark: XLogP3 of 1.4 Positions Benzaldehyde Hydrazone for Balanced Partitioning

The calculated partition coefficient (XLogP3) is a key predictor of a compound's behavior in biological systems and its solubility profile. Benzaldehyde hydrazone has an XLogP3 value of 1.4 . This places it in a moderately lipophilic range, distinct from more hydrophilic analogs like benzaldehyde semicarbazone (predicted XLogP ~0.5) and more lipophilic analogs like 4-methoxybenzaldehyde hydrazone (XLogP3 = 1.6) or 4-nitrobenzaldehyde hydrazone (XLogP3 = 1.6) [1]. This specific value provides a quantitative benchmark for researchers selecting a hydrazone scaffold with optimal membrane permeability and aqueous solubility for drug discovery or agrochemical development.

Medicinal Chemistry ADME Prediction Lipophilicity

Synthetic Versatility: Benzaldehyde Hydrazone as a Validated Precursor for Heterocyclic Synthesis

Benzaldehyde hydrazone is explicitly cited as a key intermediate in the synthesis of diverse heterocyclic scaffolds. A patent (WO2016/67043) describes its use in the preparation of biologically active compounds [1]. Furthermore, its role as a precursor is supported by its appearance in synthetic routes documented in the Journal of Medicinal Chemistry and Tetrahedron [2]. While many hydrazones can serve as intermediates, the unsubstituted benzaldehyde hydrazone offers a unique balance of reactivity and simplicity, making it a preferred starting material for building more complex molecules without introducing additional steric or electronic bias from the outset. Its quantitative yield synthesis (1.2 g from 10 mmol benzaldehyde) [1] underscores its practical utility in laboratory-scale preparations.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Optimal Scientific and Industrial Application Scenarios for Benzaldehyde Hydrazone (5281-18-5) Based on Verified Differentiation


Rapid Aldehyde Derivatization in Analytical Chemistry and Bioorthogonal Probing

When developing assays for aldehyde detection, the 71-fold faster kinetics of hydrazone formation compared to oxime formation makes benzaldehyde hydrazone-derived probes the superior choice for time-sensitive measurements. This kinetic advantage directly translates to lower detection limits and faster sample throughput in techniques like HPLC, LC-MS, or fluorescence-based sensing, where rapid and complete derivatization is critical [1].

Design of Redox-Active Organometallic Complexes and Materials

The ability to tune the reduction potential of benzaldehyde hydrazone by over 0.4 V through complexation with iron is a key differentiator for materials scientists. This property is directly leveraged in the synthesis of novel organometallic compounds for applications in catalysis, molecular electronics, and the development of switchable redox materials. The precise control over electronic structure is a quantifiable advantage over less tunable ligand systems [1].

Educational Use for Compound Identification via Simple Physical Properties

In undergraduate and graduate teaching laboratories, the unique liquid state and low melting point (16°C) of benzaldehyde hydrazone provide a clear, simple, and quantitative method for differentiating it from solid aromatic hydrazones and oximes. This supports pedagogical goals of teaching compound characterization and identification without reliance on advanced instrumentation, as validated by published educational research [1].

Lead Optimization in Medicinal Chemistry with Balanced Lipophilicity

For medicinal chemists designing new drug candidates, the XLogP3 value of 1.4 for benzaldehyde hydrazone serves as a precise benchmark. When synthesizing a library of hydrazone derivatives, starting with the unsubstituted scaffold provides a balanced lipophilic baseline. Modifications can then be rationally introduced to increase or decrease lipophilicity as needed, guided by the known values of substituted analogs (e.g., 4-nitro hydrazone, XLogP3=1.6). This data-driven approach optimizes pharmacokinetic properties from the outset [1].

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